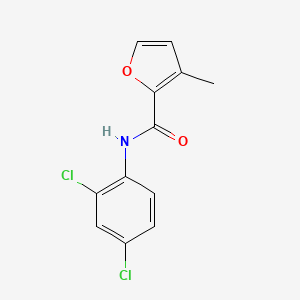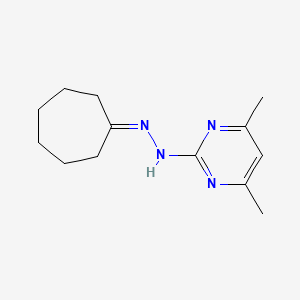
N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a novel selective androgen receptor modulator (SARM) that has been extensively studied for its ability to selectively target androgen receptors in the body.
作用機序
The mechanism of action of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide involves its selective binding to androgen receptors in the body. This binding activates the androgen receptor and leads to the activation of a variety of downstream signaling pathways. These pathways ultimately result in the anabolic effects of this compound, including increased muscle mass and bone density.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. These include increased muscle mass, increased bone density, and improved bone strength. It has also been shown to have a positive effect on lipid metabolism, with a decrease in LDL cholesterol and an increase in HDL cholesterol. Additionally, this compound has been shown to have a positive effect on glucose metabolism, with improved insulin sensitivity.
実験室実験の利点と制限
One of the major advantages of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide for lab experiments is its high selectivity for androgen receptors. This allows for more targeted research and reduces the potential for off-target effects. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study in vivo.
将来の方向性
There are several future directions for the study of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. One area of research is the potential use of this compound for the treatment of muscle wasting and osteoporosis. Additionally, there is interest in studying the effects of this compound on glucose metabolism and insulin sensitivity. Other future directions include the development of more potent and selective N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamides, as well as the study of the long-term safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising compound for the treatment of a variety of conditions. Its high selectivity for androgen receptors and anabolic effects make it a promising candidate for the treatment of muscle wasting, osteoporosis, and hypogonadism. Further research is needed to fully understand the potential of this compound and its long-term safety and efficacy in humans.
合成法
The synthesis of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide involves the reaction of 1-methyl-4-pyrazolecarboxylic acid with 2-bromo-5,6,7,8-tetrahydronaphthalen-2-ol in the presence of triethylamine and 1,1'-carbonyldiimidazole. The resulting intermediate is then treated with acetic anhydride to yield the final product.
科学的研究の応用
N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been extensively studied for its potential pharmacological properties. It has been shown to have a high affinity for androgen receptors and to selectively target these receptors in the body. This makes it a promising candidate for the treatment of a variety of conditions, including muscle wasting, osteoporosis, and hypogonadism.
特性
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-19-11-15(10-17-19)18-16(20)9-12-6-7-13-4-2-3-5-14(13)8-12/h6-8,10-11H,2-5,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEFPDWIJGVOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CC2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7539651.png)
![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)



